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molecular formula C7H3Cl2NO2 B2771758 5,7-Dichlorobenzo[d]oxazol-2(3H)-one CAS No. 19932-89-9

5,7-Dichlorobenzo[d]oxazol-2(3H)-one

Cat. No. B2771758
M. Wt: 204.01
InChI Key: DKVHXBWSNGQUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04714766

Procedure details

In analogy to Example 1, 204 g of 5,7-dichlorobenzoxazolin-2-one, in place of 6-Chlorobenzoxazolin-2-one, are reacted. 2,5,7-Trichlorobenzoxazole of melting point 140° -142° C. is obtained in a yield of 68% of theory by recrystallisation, from toluene or ligroin, of the residue remaining after distilling out the o-dichlorobenzene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
204 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([Cl:12])[C:5]2[O:9][C:8](=O)[NH:7][C:6]=2[CH:11]=1.[Cl:13]C1C=CC2NC(=O)OC=2C=1>C1(C)C=CC=CC=1>[Cl:13][C:8]1[O:9][C:5]2[C:4]([Cl:12])=[CH:3][C:2]([Cl:1])=[CH:11][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
204 g
Type
reactant
Smiles
ClC=1C=C(C2=C(NC(O2)=O)C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(NC(O2)=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=C(C=C2Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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